molecular formula C10H20O B114158 2,2-Di(propan-2-yl)oxolane CAS No. 156595-68-5

2,2-Di(propan-2-yl)oxolane

Cat. No. B114158
M. Wt: 156.26 g/mol
InChI Key: MHCJHRZIHCKYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Di(propan-2-yl)oxolane, also known as DIPOL, is a cyclic ether that has been used in various scientific research applications. Its unique structure and properties make it a valuable compound in many fields, including organic chemistry, biochemistry, and pharmaceuticals. In

Mechanism Of Action

2,2-Di(propan-2-yl)oxolane's mechanism of action is not fully understood, but it is believed to act as a Lewis base due to the presence of the ether oxygen atom. This allows it to form complexes with Lewis acids, such as metal ions, which can be used in catalysis and other chemical reactions.

Biochemical And Physiological Effects

2,2-Di(propan-2-yl)oxolane has been shown to have low toxicity and is not known to have any significant physiological effects. However, it has been studied for its potential as a drug delivery system, where it can improve the solubility and bioavailability of certain drugs.

Advantages And Limitations For Lab Experiments

2,2-Di(propan-2-yl)oxolane has several advantages in lab experiments, including its low toxicity, high purity, and ability to form inclusion complexes with various drugs. However, it also has some limitations, including its limited solubility in water and its potential to form explosive peroxides if not stored properly.

Future Directions

There are several future directions for 2,2-Di(propan-2-yl)oxolane research, including its potential as a drug delivery system, its use in catalysis, and its application in the synthesis of complex organic molecules. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential in other scientific research applications.

Synthesis Methods

The synthesis of 2,2-Di(propan-2-yl)oxolane involves the reaction of diisopropylamine with 1,3-propanediol in the presence of a strong acid catalyst. This method yields a high purity product with a yield of up to 80%. The reaction is carried out at room temperature and atmospheric pressure, making it a simple and cost-effective process.

Scientific Research Applications

2,2-Di(propan-2-yl)oxolane has been used in various scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of complex organic molecules. It has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of reactions. Additionally, 2,2-Di(propan-2-yl)oxolane has been studied for its potential as a drug delivery system due to its ability to form inclusion complexes with various drugs.

properties

CAS RN

156595-68-5

Product Name

2,2-Di(propan-2-yl)oxolane

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2-di(propan-2-yl)oxolane

InChI

InChI=1S/C10H20O/c1-8(2)10(9(3)4)6-5-7-11-10/h8-9H,5-7H2,1-4H3

InChI Key

MHCJHRZIHCKYBF-UHFFFAOYSA-N

SMILES

CC(C)C1(CCCO1)C(C)C

Canonical SMILES

CC(C)C1(CCCO1)C(C)C

synonyms

Furan, tetrahydro-2,2-bis(1-methylethyl)- (9CI)

Origin of Product

United States

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